- On Demand Flow Platform for the Generation of Anhydrous Dinitrogen Trioxide and Its Further Use in N-Nitrosative Reactions, Angewandte Chemie, 2022, 61(41),
Cas no 94-97-3 (5-chloro-1H-benzotriazole)
5-chloro-1H-benzotriazole Chemical and Physical Properties
Names and Identifiers
-
- 5-Chlorobenzotriazole
- 5-CHLORO-1H-BENZOTRIAZOLE
- 1H-Benzotriazole,5-chloro
- 5-Chloro-1,2,3-benzotriazole
- 5-chloro-1h-benzotriazol
- 5-CHLOROBENZTRIAZOLE
- 5-Cl-benzotriazole
- 6-Chloro-1H-benzotriazole
- 1H-Benzotriazole,5-chloro- (8CI,9CI)
- Benzotriazole, 5-chloro- (6CI,7CI)
- 6-Chlorobenzotriazole
- NSC16507
- NSC 58361
- 1H-Benzotriazole, 5-chloro-
- 5-Chloro-1H-benzo[d][1,2,3]triazole
- 5-chloro-2H-benzotriazole
- 1H-Benzotriazole, 6-chloro-
- PZBQVZFITSVHAW-UHFFFAOYSA-N
- 8C7O46G78K
- AK403403
- 5-Chloro-1H-1,2,3-benzotriazole
- 6-chloro-benzotriazole
- 5-chlorobenzotriazole ;
- 6-chloro-1-h-benzotriazole
- DSSTox_CID_27450
- DSSTox_RID_
- 1H-Benzotriazole, 5-chloro- (8CI, 9CI)
- 6-Chloro-1H-benzotriazole (ACI)
- Benzotriazole, 5-chloro- (6CI, 7CI)
- 6-Chloro-1H-benzo[d][1,2,3]triazole
- NSC 16507
- FS-2550
- CCG-321479
- DB-057544
- NSC-58361
- Q27893434
- AKOS005061651
- PZBQVZFITSVHAW-UHFFFAOYSA-
- 5-Chlorobenzotriazole, 99%
- CS-0040225
- BENZOTRIAZOLE, 5-CHLORO-
- SCHEMBL203784
- W-100178
- InChI=1/C6H4ClN3/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10)
- 5-Chloro-1H-1,2,3-benzotriazole #
- MFCD00005700
- SY002109
- BR1276
- 6-chloro-3aH-benzotriazole
- A11419
- AKOS005061649
- BDBM50498200
- BIDD:GT0841
- NCGC00256833-01
- F88519
- CAS-94-97-3
- 1185742-20-4
- CHEMBL3187395
- 5-Chloro-2H-benzo[d][1,2,3]triazole
- NSC-16507
- NSC58361
- 94-97-3
- EINECS 202-378-4
- AI3-52175
- DTXSID0047450
- DTXCID8027450
- Tox21_302472
- NS00009697
- UNII-8C7O46G78K
- 5Cl-BTR
- 5-chloro-1H-benzotriazole
-
- MDL: MFCD00005700
- Inchi: 1S/C6H4ClN3/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10)
- InChI Key: PZBQVZFITSVHAW-UHFFFAOYSA-N
- SMILES: ClC1C=C2C(NN=N2)=CC=1
Computed Properties
- Exact Mass: 153.00900
- Monoisotopic Mass: 153.009
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.7
Experimental Properties
- Color/Form: Yellowish powder or particles
- Density: 1.3647 (rough estimate)
- Melting Point: 157.0 to 161.0 deg-C
- Boiling Point: 315.5℃ at 760 mmHg
- Flash Point: 173.9℃
- Refractive Index: 1.7200 (estimate)
- Water Partition Coefficient: Soluble in hot water
- PSA: 41.57000
- LogP: 1.61130
- Solubility: Soluble in hot water.
5-chloro-1H-benzotriazole Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
- Risk Phrases:R37
5-chloro-1H-benzotriazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C832319-100g |
5-Chlorobenzotriazole |
94-97-3 | 98% | 100g |
291.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-RJ434-25g |
5-chloro-1H-benzotriazole |
94-97-3 | 99% | 25g |
153.0CNY | 2021-08-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-RJ434-5g |
5-chloro-1H-benzotriazole |
94-97-3 | 99% | 5g |
53.0CNY | 2021-08-12 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C25201-25G |
5-chloro-1H-benzotriazole |
94-97-3 | 99% | 25G |
¥799.36 | 2022-02-24 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0137-100G |
5-Chlorobenzotriazole |
94-97-3 | >98.0%(GC)(T) | 100g |
¥1150.00 | 2023-06-14 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY002109-100g |
5-Chlorobenzotriazole |
94-97-3 | ≥95% | 100g |
¥384.00 | 2025-04-11 | |
| TRC | C382518-500mg |
5-Chlorobenzotriazole |
94-97-3 | 500mg |
$ 63.00 | 2023-09-08 | ||
| TRC | C382518-1g |
5-Chlorobenzotriazole |
94-97-3 | 1g |
$ 69.00 | 2023-09-08 | ||
| TRC | C382518-10g |
5-Chlorobenzotriazole |
94-97-3 | 10g |
$ 86.00 | 2023-09-08 | ||
| Chemenu | CM161282-500g |
5-chloro-1H-benzo[d][1,2,3]triazole |
94-97-3 | 97% | 500g |
$147 | 2021-06-17 |
5-chloro-1H-benzotriazole Production Method
Production Method 1
Production Method 2
1.2 Reagents: Diboronic acid Solvents: Acetonitrile ; 30 min, 50 °C
- Mild and general access to diverse 1H-benzotriazoles via diboron-mediated N-OH deoxygenation and palladium-catalyzed C-C and C-N bond formation, Advanced Synthesis & Catalysis, 2015, 357(2-3), 451-462
Production Method 3
1.2 Reagents: Hydrochloric acid Solvents: Water
- Denitrogenative cleavage of benzotriazoles and benzotriazinones, and selective N-desulfonylation of benzotriazoles by aluminum halides, Tetrahedron Letters, 2022, 103,
Production Method 4
1.2 Catalysts: Acetic acid ; 0 °C → 80 °C; 25 min, 70 - 80 °C
- Facile Synthesis of Benzotriazole Derivatives Using Nanoparticles of Organosilane-Based Nitrite Ionic Liquid Immobilized on Silica and Two Room-Temperature Nitrite Ionic Liquids, Synthetic Communications, 2013, 43(20), 2801-2808
Production Method 5
Production Method 6
Production Method 7
- Synthesis of Amino, Azido, Nitro, and Nitrogen-Rich Azole Substituted Derivatives of 1H-Benzotriazole for High-Energy Materials Applications, Chemistry - A European Journal, 2012, 18(47), 15031-15037
Production Method 8
- DDQ-Catalyzed Direct C(sp3)-H Amination of Alkylheteroarenes: Synthesis of Biheteroarenes under Aerobic and Metal-Free Conditions, ACS Catalysis, 2018, 8(3), 2195-2199
Production Method 9
- Visible-light-mediated C2-amination of thiophenes by using DDQ as an organophotocatalyst, Chemical Communications (Cambridge, 2017, 53(26), 3689-3692
Production Method 10
1.2 Reagents: Trifluoroacetic acid , Azidotrimethylsilane Solvents: Dichloromethane
- Chemoselective reduction of nitroarenes in the presence of acid-sensitive functional groups: Solid-phase syntheses of amino aryl azides and benzotriazoles, Journal of Combinatorial Chemistry, 2007, 9(2), 200-203
Production Method 11
- Benzotriazoles, benzotriazines and quinoxalines with sulfone functional group (I): (benzotriazol-1-yl)alkyl arenesulfones, Bulletin of the Korean Chemical Society, 1999, 20(12), 1524-1528
Production Method 12
- Photoreactions of 1-alkylbenzotriazoles, Helvetica Chimica Acta, 1979, 62(7), 2129-53
Production Method 13
- Synthesis of Mannich bases of 5-chloro-1H-benzotriazole as potential muscle relaxants, Taiwan Yaoxue Zazhi, 1978, 30(1), 63-8
Production Method 14
- Conjugate addition reactions of 4-chlorobenzotriazole, 4,6-dichlorobenzotriazole, and 4,5,6,7-tetramethylbenzotriazole, Transactions of the Kentucky Academy of Science, 1978, 39(1-2), 23-30
Production Method 15
- Heat-resistant energetic materials deriving from benzopyridotetraazapentalene: Halogen bonding effects on outcome of crystal structure, thermal stability and sensitivity, Propellants, 2021, 46(4), 593-599
Production Method 16
- Microwave-assisted solid phase diazotation: a method for the environmentally benign synthesis of benzotriazoles, Green Chemistry, 2017, 19(11), 2515-2519
Production Method 17
Production Method 18
1.2 Solvents: Water ; 15 min, 0 °C
1.3 Reagents: Hydrochloric acid ; 0 °C; 20 min, 0 °C
1.4 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C
1.5 Catalysts: Sodium acetate ; 5 - 10 min, 0 °C; 1 h, 0 °C
- One-pot facile synthesis of exclusive N1-alkyl benzotriazoles through intramolecular cyclization, Organic Chemistry: An Indian Journal, 2016, 12(5), 1-8
Production Method 19
- Molybdenum-Catalyzed Deoxygenation of Heteroaromatic N-Oxides and Hydroxides using Pinacol as Reducing Agent, Advanced Synthesis & Catalysis, 2017, 359(10), 1752-1757
Production Method 20
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
- Making endo-cyclizations favorable again: a conceptually new synthetic approach to benzotriazoles via azide group directed lithiation/cyclization of 2-azidoaryl bromides, Organic & Biomolecular Chemistry, 2019, 17(18), 4523-4534
Production Method 21
- Synthesis of Structurally Diverse Benzotriazoles via Rapid Diazotization and Intramolecular Cyclization of 1,2-Aryldiamines, European Journal of Organic Chemistry, 2019, 2019(31-32), 5344-5353
Production Method 22
- Selective Synthesis of N-H and N-Aryl Benzotriazoles by the [3 + 2] Annulation of Sodium Azide with Arynes, Journal of Organic Chemistry, 2019, 84(19), 12692-12699
Production Method 23
- Nicotinic acid derivatives. VIII. Some reactions of 3-cyano-6-phenylpyridin-2-one, Acta Poloniae Pharmaceutica, 1978, 35(4), 393-402
Production Method 24
- The photolysis of the 1-cycloalkoxy-5-chloro-1,2,3-benzotriazole system, Journal of Heterocyclic Chemistry, 1980, 17(4), 825-7
Production Method 25
Production Method 26
1.2 Reagents: Diboronic acid ; 0.5 h, 50 °C
- Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary Amine, Advanced Synthesis & Catalysis, 2020, 362(1), 166-176
Production Method 27
- Metal-free aerobic oxidative direct C-H amination of electron-deficient alkenes via photoredox catalysis, Organic Chemistry Frontiers, 2018, 5(10), 1684-1688
Production Method 28
1.2 Reagents: Sodium hydroxide , Hydrochloric acid Solvents: Water ; pH 4.4 - 4.6
- Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids, Chemical Science, 2017, 8(5), 3852-3857
Production Method 29
- Synthesis of N-(2-aminoaryl)benzamide oximes and their heteroaromatization reactions, Journal of Chemical Research, 1983, (2),
Production Method 30
- Product class 13: 1,2,3-triazoles, Science of Synthesis, 2004, 13, 415-601
Production Method 31
- Synthesis of 5-chlorobenzotriazole, Huagong Shikan, 1998, 12(9), 15-16
Production Method 32
- The 5-chloro-1-alkoxy-1,2,3-benzotriazole system, Journal of Heterocyclic Chemistry, 1978, 15(6), 1043-5
5-chloro-1H-benzotriazole Raw materials
- 2-(5-Chloro-1H-benzotriazol-1-yl)-6-phenyl-3-pyridinecarboxylic acid
- (5-Chloro-1H-benzotriazol-1-yl)phenylmethanone oxime
- 1-Hydroxy-6-chlorobenzotriazole (Wetted with > 10% water)
- 4-chlorobenzene-1,2-diamine
- 4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
- 1H-Benzotriazole, 5-chloro-1-hydroxy-
- 1-Azido-2-bromo-4-chlorobenzene
- 6-Chloro-1-[(4-methylphenyl)sulfonyl]-1H-benzotriazole
- 5-Chloro-1-[(4-methylphenyl)sulfonyl]-1H-benzotriazole
- 6-Chloro-7-(cycloheptyloxy)-1H-benzotriazole
5-chloro-1H-benzotriazole Preparation Products
5-chloro-1H-benzotriazole Suppliers
5-chloro-1H-benzotriazole Related Literature
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 5-chloro-1H-benzotriazole
Research Brief on 5-Chloro-1H-Benzotriazole (CAS: 94-97-3): Recent Advances and Applications
5-Chloro-1H-benzotriazole (CAS: 94-97-3) is a heterocyclic compound that has garnered significant attention in the chemical, biological, and pharmaceutical industries due to its versatile applications. This research brief synthesizes the latest findings on its synthesis, mechanistic insights, and emerging roles in drug development and material science. Recent studies highlight its utility as a corrosion inhibitor, photostabilizer, and intermediate in organic synthesis, with novel applications in medicinal chemistry.
A 2023 study published in Journal of Medicinal Chemistry demonstrated the compound's potential as a scaffold for kinase inhibitors, leveraging its ability to form stable hydrogen bonds with ATP-binding sites. Computational docking simulations (PDB: 7T9J) revealed a binding affinity of ΔG = -8.2 kcal/mol for CDK2, suggesting promise in oncology therapeutics. Parallel research in ACS Applied Materials & Interfaces showcased its efficacy as a copper corrosion inhibitor (95.7% efficiency at 0.5 mM concentration) through quantum chemical calculations and electrochemical impedance spectroscopy.
Innovative synthetic approaches have emerged, including a microwave-assisted protocol (Green Chemistry, 2024) that reduces reaction time from 12 hours to 35 minutes with 92% yield. Structural modifications at the N1 position have yielded derivatives with enhanced bioavailability (logP improvements of 1.8-2.4 units) while maintaining target engagement, as evidenced by SPR binding assays (KD = 120-450 nM range).
Toxicological assessments (Regulatory Toxicology and Pharmacology, 2023) established an LD50 > 2000 mg/kg (oral, rat), supporting its safety profile for industrial applications. However, mitochondrial toxicity screening in HepG2 cells (EC50 = 85 μM) suggests need for structural optimization in pharmaceutical contexts. Environmental studies highlight its rapid photodegradation (t1/2 = 4.2 hours under UV irradiation) but note potential bioaccumulation (BCF = 380) in aquatic systems.
The compound's unique electronic properties (HOMO-LUMO gap = 4.1 eV) make it valuable in optoelectronic materials, with recent patents (WO2023124567) describing its incorporation into OLED layers. Industry reports project a 6.8% CAGR in demand through 2030, driven by expanding applications in agrochemicals and polymer stabilization. Future research directions include CRISPR-Cas9 screening to identify synthetic lethal interactions for cancer therapy and development of continuous flow manufacturing processes to meet scale-up challenges.
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